Cas no 6291-28-7 (2-chloro-N-(propan-2-yl)benzamide)
6291-28-7 structure
Product Name:2-chloro-N-(propan-2-yl)benzamide
Numero CAS:6291-28-7
MF:C10H12ClNO
MW:197.661381721497
CID:1647799
PubChem ID:220919
Update Time:2025-04-21
2-chloro-N-(propan-2-yl)benzamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-chloro-N-(propan-2-yl)benzamide
- 2-Chlor-N-isopropyl-2',3'-dimethylacetanilid
- o-Chlor-benzoylisobutylamid
- 2-chloro-N-isobutoxymethyl-2',6'-dimethylacetanilide
- N-chloroacetyl-N-isopropyl-2,3-dimethylaniline
- 2-chloro-N-isopropyl-2',3'-dimethylacetanilide
- 2-chloro-2',3'-dimethyl-N-(isopropyl)acetanilide
- DELACHLOR
- N-(Isobutyloxymethyl)-2-chloro-N-(2,6-dimethylphenyl)acetamide
- CP-52223
- 2-chloro-N-isopropylbenzamide
- 3-chlorobenzoic acid isopropylamide
- 2',6'-dimethyl-N-isobutoxymethyl-2-chloroacetanilide
- 2-Chlor-N-isopropylbenzamid
- SR-52223
- 2-Chloro-2',6'-dimethyl-N-isobutoxymethylacetanilide
- SP-52223
- N-Isopropyl-2-chlorbenzamid
- 2',6'-dimeth
- NCGC00325822-01
- STL071227
- AB01320574-02
- 2-Chloro-N-(propan-2-yl)benzene-1-carboximidic acid
- 10.14272/KZCIDWXYXMLKBQ-UHFFFAOYSA-N
- DTXSID30978703
- Z31385771
- starbld0029704
- Benzamide,2-chloro-N-(1-methylethyl)-
- 6291-28-7
- NSC4451
- SCHEMBL5451054
- DB-342190
- AN-329/10794020
- 2-chloro-N-propan-2-ylbenzamide
- AKOS000500157
- doi:10.14272/KZCIDWXYXMLKBQ-UHFFFAOYSA-N
- Benzamide, 2-chloro-N-(1-methylethyl)-
- NSC-4451
-
- Inchi: 1S/C10H12ClNO/c1-7(2)12-10(13)8-5-3-4-6-9(8)11/h3-7H,1-2H3,(H,12,13)
- Chiave InChI: KZCIDWXYXMLKBQ-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC=CC=1C(NC(C)C)=O
Proprietà calcolate
- Massa esatta: 197.06086
- Massa monoisotopica: 197.061
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 13
- Conta legami ruotabili: 2
- Complessità: 182
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.7
- Superficie polare topologica: 29.1A^2
Proprietà sperimentali
- Densità: 1.128
- Punto di ebollizione: 316.2°C at 760 mmHg
- Punto di infiammabilità: 145°C
- Indice di rifrazione: 1.528
- PSA: 29.1
2-chloro-N-(propan-2-yl)benzamide Letteratura correlata
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
6291-28-7 (2-chloro-N-(propan-2-yl)benzamide) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti